molecular formula C17H28O B12650903 4-Isobornyl-2-methylcyclohexan-1-one CAS No. 63779-21-5

4-Isobornyl-2-methylcyclohexan-1-one

Cat. No.: B12650903
CAS No.: 63779-21-5
M. Wt: 248.4 g/mol
InChI Key: CGSMXRDFGNFLPX-UHFFFAOYSA-N
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Description

4-Isobornyl-2-methylcyclohexan-1-one is an organic compound with the molecular formula C17H28O and a molecular weight of 248.41 g/mol . This ketone features a complex bicyclic structure derived from isobornyl and methyl-substituted cyclohexanone groups, which may contribute to its unique steric and electronic properties . The compound is identified by CAS Registry Number 63779-21-5 . While specific supplier information was not located, indicating it may be a specialty chemical, its structural features suggest potential research applications in organic synthesis and materials science . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63779-21-5

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

2-methyl-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-one

InChI

InChI=1S/C17H28O/c1-11-9-12(5-6-15(11)18)14-10-13-7-8-17(14,4)16(13,2)3/h11-14H,5-10H2,1-4H3

InChI Key

CGSMXRDFGNFLPX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1=O)C2CC3CCC2(C3(C)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Isobornyl 2 Methylcyclohexan 1 One

Stereoselective and Enantioselective Synthesis Routes to Substituted Cyclohexanones

The formation of the 2-methylcyclohexanone (B44802) scaffold with a defined stereochemistry at the C-2 position is a critical first stage. Several catalytic and stoichiometric stereocontrolled methods have been developed for the synthesis of substituted cyclohexanones.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org For the synthesis of the 2-methylcyclohexanone core, a common strategy involves the asymmetric alkylation of a pre-formed enolate or enamine derived from cyclohexanone (B45756), using an auxiliary to control the facial selectivity of the incoming electrophile (a methylating agent).

One of the most reliable methods employs Evans-type oxazolidinone auxiliaries. researchgate.net For example, an N-enoyl oxazolidinone can undergo a stereoselective conjugate addition of a methyl organocuprate. The chiral auxiliary shields one face of the molecule, directing the nucleophile to the opposite face, thus establishing the stereocenter at what will become the C-2 position after subsequent cyclization and auxiliary removal.

Another prominent strategy is the use of chiral hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). The SAMP/RAMP hydrazone of cyclohexanone can be deprotonated to form a chiral enolate, which then reacts with an electrophile like methyl iodide. The bulky auxiliary directs the alkylation to the anti-position, leading to high diastereoselectivity. Subsequent hydrolysis or ozonolysis removes the auxiliary to furnish the enantiomerically enriched 2-methylcyclohexanone. acs.org

MethodChiral AuxiliaryTypical ElectrophileAchievable Selectivity (Hypothetical)Reference Principle
Evans Asymmetric AlkylationOxazolidinoneMethyl triflate>95% d.e. researchgate.net
SAMP/RAMP AlkylationSAMP or RAMP HydrazoneMethyl Iodide>90% d.e. acs.org
Temporary Stereocentre(S)-N-propionyl-5,5-dimethyl-oxazolidin-2-oneAcrolein (for ring formation)High d.e. rsc.org

Asymmetric Organocatalysis in Cyclohexanone Formation

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of metals. The synthesis of chiral cyclohexanones can be achieved through various organocatalytic cascade reactions. nih.gov

A powerful approach is the Michael-aldol cascade. For instance, a chiral amine catalyst, such as a proline derivative or a cinchona alkaloid, can catalyze the reaction between an α,β-unsaturated aldehyde and a ketone. The catalyst forms a chiral enamine intermediate with one reactant, which then undergoes a stereoselective Michael addition to the other, followed by an intramolecular aldol (B89426) cyclization to form the cyclohexanone ring. The stereochemistry at the 2-methyl position is controlled by the chiral catalyst. Bifunctional catalysts that combine a hydrogen-bonding motif (like a thiourea (B124793) or squaramide) with a basic site (like a tertiary amine) are particularly effective in orienting the substrates in the transition state to achieve high enantioselectivity. thieme-connect.comnih.gov

Direct asymmetric aldol reactions between cyclohexanone and an aldehyde, catalyzed by bifunctional organocatalysts, can also be employed to build complexity, often with high diastereo- and enantioselectivities, even in aqueous media like brine. cdnsciencepub.comresearchgate.net

Catalyst TypeReactionKey IntermediateAchievable Selectivity (Hypothetical)Reference Principle
Proline DerivativeMichael-Aldol CascadeChiral Enamineup to 99% e.e. ntnu.edu.tw
Cinchona Alkaloid-ThioureaMichael AdditionH-bonded Enolate>95% e.e. thieme-connect.com
Bifunctional Guanidine-AmideMichael/Michael/Henry SequenceH-bonded IntermediatesHigh d.e. and e.e.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis provides highly efficient routes to enantiomerically enriched compounds. researchgate.net For the synthesis of the chiral 2-methylcyclohexanone core, asymmetric hydrogenation of a corresponding 2-methyl-2-cyclohexen-1-one (B71969) precursor is a direct and atom-economical method. Chiral complexes of rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands are commonly used. mdpi.com For example, a ruthenium complex with a BINAP-type ligand can selectively hydrogenate the double bond from one face, yielding the desired stereoisomer with high enantiomeric excess.

Alternatively, transition metal-catalyzed cycloaddition reactions can construct the ring system itself. For instance, a Rh(I)-catalyzed intramolecular [4+2] cycloaddition of a suitably designed dienyne substrate can forge the cyclohexanone ring with controlled stereochemistry. nih.gov Such methods offer rapid access to complex polycyclic systems, which can then be tailored to the desired target.

Metal/Ligand SystemReaction TypeSubstrate TypeAchievable Selectivity (Hypothetical)Reference Principle
Ru-BINAPAsymmetric Hydrogenation2-Methyl-2-cyclohexen-1-one>98% e.e. mdpi.com
Rh-DIPAMPAsymmetric Hydrogenation2-Methyl-2-cyclohexen-1-one>95% e.e. researchgate.net
Rh-DTBM-segphosIntramolecular CycloadditionAlkynyl Cyclobutanone≥99.5:0.5 e.r. nih.gov

Installation of the Isobornyl Moiety: Regioselective and Stereocontrolled Alkylation Strategies

With the chiral 2-methylcyclohexanone core in hand, the next critical challenge is the regioselective and stereocontrolled introduction of the sterically demanding isobornyl group at the C-4 position.

Enolate Chemistry and Alkylation Stereoselectivity

The alkylation of ketone enolates is a fundamental carbon-carbon bond-forming reaction. fiveable.me In the case of 2-methylcyclohexanone, deprotonation can lead to two different regioisomeric enolates: the kinetic (less substituted) enolate at the C-6 position and the thermodynamic (more substituted) enolate at the C-2 position. orgsyn.orglibretexts.org To achieve alkylation at the C-4 position, a strategy starting from a different precursor, such as 4-halocyclohexanone, or a conjugate addition approach is typically more effective.

However, if considering the alkylation of a 2-methylcyclohexanone enolate, regioselectivity must be strictly controlled. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate by abstracting a proton from the less hindered C-6 position. libretexts.org Subsequent reaction with an isobornyl halide would lead to a 6-isobornyl-2-methylcyclohexan-1-one.

The stereoselectivity of the alkylation is governed by the approach of the electrophile to the planar enolate. ubc.ca For a conformationally rigid cyclohexanone enolate, the electrophile generally prefers to attack from the axial face to avoid steric hindrance and to proceed through a lower-energy, chair-like transition state. ubc.cachemtube3d.com The presence of the existing methyl group at C-2 would further influence this preference, potentially directing the bulky isobornyl group to the less hindered face of the enolate.

Base/ConditionsEnolate FormedAlkylation PositionStereochemical PreferenceReference Principle
LDA, THF, -78 °CKineticC-6Axial Attack libretexts.orgubc.ca
NaH, THF, refluxThermodynamicC-2Axial Attack orgsyn.org

Directed Ortho-Metallation and Conjugate Addition Approaches

Conjugate Addition: A more powerful and regioselective strategy for installing a substituent at the C-4 position is the conjugate (or 1,4-Michael) addition of a nucleophile to an α,β-unsaturated ketone. wikipedia.orglibretexts.org This approach would begin with a 2-methyl-2-cyclohexen-1-one precursor. The β-carbon (C-4) of this enone is electrophilic due to resonance.

The reaction with a soft nucleophile, such as an isobornyl-containing Gilman reagent (a lithium diorganocuprate), would result in selective attack at the C-4 position. wikipedia.org This method is highly efficient for creating carbon-carbon bonds at the β-position of enones. The stereochemistry of the addition can be influenced by the substrate and reaction conditions, often leading to the formation of the thermodynamically more stable product where the bulky isobornyl group occupies an equatorial position in the final saturated ring.

Directed Ortho-Metallation (DoM): Directed ortho-metallation is a potent technique for the functionalization of C-H bonds, primarily on aromatic and heteroaromatic systems, where a directing group coordinates to an organolithium base and directs deprotonation to an adjacent position. youtube.comnih.gov Its application to a saturated carbocyclic system like cyclohexanone is not a standard approach. While a directing group could theoretically be installed on the cyclohexanone ring, achieving selective deprotonation and subsequent functionalization at the C-4 position would be challenging and likely less efficient than the well-established conjugate addition methodology for this specific transformation. Conjugate addition remains the superior and more direct strategy for introducing the isobornyl group at the desired C-4 position of the cyclohexanone ring. youtube.com

Control of Stereogenic Centers at the Cyclohexanone Ring

The spatial orientation of the isobornyl and methyl substituents on the cyclohexanone ring dictates the diastereomeric and enantiomeric purity of the final product. Achieving high levels of stereoselectivity is a primary goal in the synthesis of this compound.

Diastereoselective Reactions Governing Substituent Orientation

The relative stereochemistry between the C2-methyl and C4-isobornyl groups is a critical determinant of the final product's isomeric profile. Diastereoselective reactions are employed to favor the formation of one diastereomer over others.

One of the most powerful methods for constructing substituted cyclohexenones is the Robinson annulation , a tandem reaction that combines a Michael addition with an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com In the context of 4-Isobornyl-2-methylcyclohexan-1-one, this could involve the reaction of a ketone with methyl vinyl ketone. wikipedia.org The stereochemical outcome of the Michael addition, which establishes the initial relationship between the incoming nucleophile and the substituent on the Michael acceptor, is pivotal. The subsequent intramolecular aldol condensation then locks in the stereochemistry of the newly formed ring. The choice of reaction conditions, such as the base and solvent, can significantly influence the diastereoselectivity of both the Michael addition and the aldol cyclization. For instance, the use of proline and its derivatives as catalysts in Robinson annulations has been shown to afford products with high enantiomeric excess, suggesting a pathway to control the absolute stereochemistry as well. ias.ac.in

Another key strategy involves the conjugate addition of an isobornyl-containing nucleophile to a 2-methyl-2-cyclohexen-1-one precursor. Organocuprates, often referred to as Gilman reagents, are particularly effective for 1,4-additions to α,β-unsaturated ketones. chemistryscore.commasterorganicchemistry.com The use of an isobornyl-derived organocuprate would introduce the bulky isobornyl group at the C4 position. The diastereoselectivity of this addition is influenced by the steric bulk of both the organocuprate and the substituents on the cyclohexenone ring. The approach of the nucleophile is generally directed by steric hindrance, leading to a preferred orientation of the newly introduced isobornyl group relative to the existing methyl group.

The table below summarizes the potential diastereomeric outcomes based on the approach of the nucleophile in a conjugate addition reaction.

Approach of NucleophileResulting DiastereomerPredicted Stability
Axial Attacktrans-4-Isobornyl-2-methylcyclohexan-1-oneGenerally less stable due to 1,3-diaxial interactions
Equatorial Attackcis-4-Isobornyl-2-methylcyclohexan-1-oneGenerally more stable with bulky groups in equatorial positions

Enantiomeric Excess Optimization in Multi-Step Syntheses

Achieving a high enantiomeric excess (e.e.) is paramount, particularly in applications where only one enantiomer is active. This often requires a multi-step synthetic approach where at least one step is enantioselective.

Asymmetric catalysis is a cornerstone of modern organic synthesis for achieving high e.e. In the context of the Robinson annulation, the use of chiral catalysts, such as proline or its derivatives, can induce enantioselectivity in the initial Michael addition, thereby setting the absolute stereochemistry of the subsequent ring-closing aldol condensation. ias.ac.in The enantiomeric purity of the final product is directly correlated to the efficiency of the asymmetric catalyst.

For conjugate addition reactions, chiral ligands can be employed to modify the organocuprate reagent, leading to an enantioselective 1,4-addition. The chiral environment created by the ligand directs the nucleophilic attack of the isobornyl group to one face of the enone, resulting in an excess of one enantiomer.

Furthermore, biocatalytic approaches are emerging as powerful tools for stereoselective synthesis. Ene-reductases and alcohol dehydrogenases have been used in the synthesis of sandalwood fragrances to perform stereoselective reductions of α,β-unsaturated carbonyl precursors. wikipedia.org While not directly applied to the title compound in the reviewed literature, this methodology presents a promising avenue for the enantioselective reduction of a precursor like 4-isobornyl-2-methyl-2-cyclohexen-1-one to afford the desired enantiomer of this compound.

Methodological Advancements in Cyclohexanone Ring Construction and Functionalization

Beyond the classical Robinson annulation, other advanced methodologies for constructing and functionalizing the cyclohexanone ring are continuously being developed.

The Diels-Alder reaction , a [4+2] cycloaddition, offers a powerful and stereospecific method for the formation of six-membered rings. chemtube3d.com In a potential synthesis of the target compound, a diene incorporating the isobornyl moiety could react with a dienophile such as methyl vinyl ketone. The stereochemistry of the substituents in the resulting cyclohexene (B86901) is well-defined by the endo rule and the stereochemistry of the starting materials. Subsequent functional group manipulations would then lead to the desired cyclohexanone. The reaction of cyclopentadiene (B3395910) with methyl vinyl ketone is a well-studied example that provides a model for the type of transformation that could be employed. chemtube3d.comresearchgate.netresearchgate.net

Cascade reactions, such as the double Michael addition, have been reported for the diastereoselective synthesis of highly substituted cyclohexanones. beilstein-journals.org These one-pot reactions allow for the rapid construction of complex molecular architectures from simple starting materials, often with excellent control over the relative stereochemistry of multiple stereocenters.

Recent advancements also include the use of organocatalysis to promote Michael-aldol domino reactions for the synthesis of polyfunctional cyclohexanones with high diastereoselectivity. These methods often proceed through chair-like transition states that effectively control the orientation of the substituents.

The table below lists the key reactions discussed and their applicability to the synthesis of this compound.

ReactionDescriptionApplication to Target SynthesisKey Stereochemical Control
Robinson Annulation A tandem Michael addition and intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.comConstruction of the 2-methylcyclohexenone ring, followed by introduction of the isobornyl group or vice versa.Diastereoselectivity in Michael addition and aldol cyclization. Enantioselectivity through chiral catalysts. ias.ac.in
Diels-Alder Reaction A [4+2] cycloaddition between a diene and a dienophile. chemtube3d.comFormation of the cyclohexene ring with predefined stereochemistry.Stereospecific nature of the reaction based on starting material geometry and the endo rule.
Conjugate Addition 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. chemistryscore.comIntroduction of the isobornyl group at the C4 position of a 2-methyl-2-cyclohexen-1-one precursor.Steric-controlled approach of the nucleophile. Enantioselectivity via chiral ligands.
Cascade Reactions Multi-step reactions occurring in a single pot. beilstein-journals.orgRapid construction of the polysubstituted cyclohexanone ring.High diastereoselectivity often achieved through well-ordered transition states.

Stereochemical Investigations and Absolute Configuration Elucidation

Analysis of Diastereoisomerism in 4-Isobornyl-2-methylcyclohexan-1-one

The presence of three chiral centers in this compound—at C-1 and C-2 of the isobornyl group (which itself is chiral) and at C-2 and C-4 of the cyclohexanone (B45756) ring—suggests the potential for multiple diastereomers. The relative orientation of the methyl and isobornyl substituents on the cyclohexanone ring would define these diastereomers. Typically, the relative stereochemistry (cis or trans) is determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing coupling constants and Nuclear Overhauser effects. However, no such studies specific to this compound have been published.

Relative Stereochemistry of the Substituents

The spatial arrangement of the methyl group at C-2 and the isobornyl group at C-4 relative to the plane of the cyclohexanone ring would be crucial in defining the properties of the different diastereomers. The interplay of steric hindrance between the bulky isobornyl group and the methyl group would likely favor certain conformations.

Epimerization Studies and Thermodynamic Control

Substituted cyclohexanones are known to undergo epimerization at the α-carbon under either acidic or basic conditions, leading to an equilibrium mixture of diastereomers. nih.gov The thermodynamically more stable isomer, often with bulky substituents in equatorial positions to minimize steric strain, is typically favored. nih.gov It would be anticipated that studies under thermodynamic control would reveal the most stable configuration of this compound. For instance, studies on various methylcyclohexanones have shown that in vivo reduction leads to the formation of the thermodynamically more stable corresponding alcohols. nih.gov However, no experimental data on the epimerization or the thermodynamic versus kinetic control of the synthesis of this compound could be located.

Determination of Absolute Configuration

The definitive assignment of the absolute configuration (R/S notation) at each stereocenter is fundamental for understanding the molecule's interaction with other chiral entities. Several powerful analytical techniques are employed for this purpose.

Application of Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a primary method for investigating the stereochemistry of chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. wikipedia.orgjascoinc.com The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can often be used to assign the absolute configuration by comparing experimental data with theoretical calculations or with spectra of structurally related compounds of known stereochemistry. No CD spectra for this compound have been reported in the literature.

X-ray Crystallography of Derivatives

Unambiguous determination of the absolute and relative stereochemistry of a molecule can be achieved through single-crystal X-ray diffraction analysis. beilstein-journals.org This technique provides a precise three-dimensional map of the atoms in a crystalline solid. Often, if the parent compound does not crystallize well, a suitable crystalline derivative is synthesized for the analysis. There are no published crystal structures for this compound or any of its derivatives.

Derivatization for Chiral GC/HPLC Analysis

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers and diastereomers. For compounds like ketones, derivatization with a chiral reagent can facilitate separation and identification. For example, isoborneol (B83184) isomers have been successfully separated by GC after derivatization with chiral reagents like (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). elsevierpure.comnih.gov While these general methods are well-established for related terpenoid compounds, no specific application for the chiral analysis of this compound has been described. elsevierpure.comnih.govgcms.cz

Stereochemical Control Elements from the Isobornyl Group

The isobornyl group, a bulky and conformationally rigid bicyclic moiety, serves as a powerful stereochemical control element when appended to a cyclohexane (B81311) ring. Its significant steric demand profoundly influences the conformational equilibrium of the ring and directs the approach of incoming reagents, thereby dictating the stereochemistry of newly formed chiral centers.

The primary mechanism of stereochemical control exerted by the isobornyl group is through steric hindrance. chemistrylearner.comnumberanalytics.comfastercapital.com This hindrance affects the conformational preference of the cyclohexane ring and creates a biased environment for chemical reactions. In this compound, the cyclohexane ring will adopt a chair conformation to minimize torsional and angle strain. lumenlearning.com In this conformation, substituents can occupy either axial or equatorial positions. Due to the large size of the isobornyl group, it will overwhelmingly favor the equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. ucla.edunumberanalytics.comlibretexts.orgyoutube.com

Table 1: Comparison of Conformational A-Values for Common Substituents
SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.7
-CH(CH₃)₂ (Isopropyl)2.2
-C(CH₃)₃ (tert-Butyl)>4.5
-IsobornylEstimated to be > 4.5

This strong equatorial preference of the isobornyl group effectively "locks" the conformation of the cyclohexane ring. With the isobornyl group in the equatorial position at C-4, the stereochemical outcome of reactions at other positions on the ring, such as the enolization of the ketone and subsequent reactions of the enolate, will be influenced. For instance, the formation of an enolate from this compound can proceed towards either C-2 or C-6. The steric bulk of the isobornyl group can influence the facial selectivity of the enolate, directing the approach of electrophiles from the less hindered face.

The inherent chirality of the isobornyl group, derived from natural sources like camphor (B46023), also makes it a valuable chiral auxiliary in asymmetric synthesis. numberanalytics.comnih.govumich.eduresearchgate.net When attached to a prochiral molecule, the isobornyl moiety can induce diastereoselectivity in subsequent reactions, leading to the preferential formation of one diastereomer over another. nih.govnih.gov In the case of this compound, the fixed stereocenters of the isobornyl group create a chiral environment that can differentiate the two faces of the cyclohexanone ring, leading to diastereoselective additions of nucleophiles to the carbonyl group or diastereoselective alkylations at the α-position.

The detailed research findings on related systems, such as camphor-derived auxiliaries, have consistently demonstrated high levels of stereocontrol. umich.eduresearchgate.net These studies establish a strong precedent for the isobornyl group's ability to dictate the stereochemical course of reactions. The conformational rigidity and significant steric profile of the isobornyl group are the key attributes that enable this control.

Table 2: Predicted Stereochemical Influence of the Isobornyl Group
Reaction TypePredicted Stereochemical OutcomeControlling Factor
Nucleophilic addition to the carbonylAttack from the face opposite to the isobornyl groupSteric hindrance from the bulky isobornyl group
Enolate formationFormation of the thermodynamically more stable enolate, with facial biasConformational locking by the equatorial isobornyl group
Alkylation of the enolateElectrophilic attack from the less hindered faceDiastereotopic differentiation of the enolate faces by the chiral isobornyl group

Conformational Analysis of the 4 Isobornyl 2 Methylcyclohexan 1 One Scaffold

Preferred Cyclohexanone (B45756) Conformations: Chair, Twist-Boat, and Half-Chair Forms

The conformational analysis of cyclohexanone, the parent scaffold of 4-isobornyl-2-methylcyclohexan-1-one, is more complex than that of cyclohexane (B81311). The presence of a carbonyl group introduces a planar sp2-hybridized carbon atom, which slightly flattens the ring in its vicinity. youtube.com Consequently, the ideal chair conformation of cyclohexane is distorted in cyclohexanone, leading to a structure often described as a modified chair or half-chair. youtube.com

The chair conformation remains the most stable form for the cyclohexanone ring, as it minimizes both angle strain and torsional strain. In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. The axial positions are parallel to the principal axis of the ring, while the equatorial positions point away from the ring. libretexts.org

Higher energy conformations such as the twist-boat and boat are also possible. The boat conformation is generally unstable due to flagpole interactions between substituents on C1 and C4, and also due to eclipsing interactions along the sides of the boat. The twist-boat is a more stable intermediate conformation between two chair forms, with slightly less strain than the pure boat form. However, for most substituted cyclohexanones at room temperature, the equilibrium lies overwhelmingly in favor of the chair conformations.

Impact of Isobornyl and Methyl Substituents on Conformational Equilibrium

The presence of the isobornyl and methyl groups on the cyclohexanone ring has a profound impact on the conformational equilibrium, primarily due to steric interactions.

A-Values and Steric Hindrance Effects

The preference of a substituent for the equatorial position over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a greater preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

The methyl group has a well-established A-value of approximately 1.70 kcal/mol. masterorganicchemistry.com This indicates a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions with axial hydrogens on the same side of the ring. libretexts.org

The isobornyl group, a bulky bicyclic system, does not have a commonly tabulated A-value. However, due to its significant steric bulk, it is expected to have a very large A-value, likely exceeding that of a tert-butyl group (approximately 4.9 kcal/mol). masterorganicchemistry.com Groups with such high A-values are often referred to as "anchoring groups" because they effectively lock the conformation of the cyclohexane ring with the bulky group in the equatorial position. youtube.com

In this compound, the isobornyl group at the C4 position will overwhelmingly favor the equatorial position. This effectively anchors the ring in a specific chair conformation, and the conformational equilibrium will be primarily determined by the orientation of the less bulky methyl group at the C2 position.

SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.70 masterorganicchemistry.com
-CH₂CH₃ (Ethyl)1.75 masterorganicchemistry.com
-CH(CH₃)₂ (Isopropyl)2.15 masterorganicchemistry.com
-C(CH₃)₃ (tert-Butyl)~4.9 masterorganicchemistry.com
-OH (Hydroxyl)0.87 masterorganicchemistry.com
-Br (Bromo)0.43 masterorganicchemistry.com

Non-Bonded Interactions and Strain Energy

The stability of a particular conformation is determined by the sum of all non-bonded interactions and the inherent strain energy. In the case of this compound, the most significant non-bonded interactions are 1,3-diaxial interactions.

Given the strong preference of the isobornyl group for the equatorial position, we can primarily consider two chair conformations for the trans and cis isomers:

trans-4-Isobornyl-2-methylcyclohexan-1-one: In one chair conformation, both the isobornyl and methyl groups are in equatorial positions. In the ring-flipped conformation, both groups would be in axial positions. The diaxial conformer would experience severe steric strain from the 1,3-diaxial interactions of both the methyl and the exceptionally bulky isobornyl group. Therefore, the diequatorial conformation will be overwhelmingly the most stable.

cis-4-Isobornyl-2-methylcyclohexan-1-one: In this isomer, one chair conformation would have an equatorial isobornyl group and an axial methyl group. The ring-flipped conformation would place the isobornyl group in an axial position and the methyl group in an equatorial position. Due to the very large A-value of the isobornyl group, the conformation with the equatorial isobornyl group and axial methyl group will be significantly more stable, despite the 1,3-diaxial interactions experienced by the axial methyl group.

Dynamic Conformational Studies

To experimentally probe the conformational dynamics and energy barriers associated with ring flipping, several spectroscopic techniques are employed.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying dynamic processes such as conformational changes. acs.orgnih.gov By recording NMR spectra at different temperatures, it is possible to observe the effects of the rate of conformational interconversion on the appearance of the spectrum.

For a molecule like this compound, at a sufficiently low temperature, the rate of ring flipping would be slow on the NMR timescale. This would result in separate, distinct signals for the axial and equatorial protons, as well as for the two conformers if they are present in significant amounts. As the temperature is increased, the rate of ring flipping increases. This leads to a broadening of the signals, and eventually, they coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature. cmu.edu

From the coalescence temperature and the frequency difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the ring-flipping process can be calculated. However, given the strong anchoring effect of the isobornyl group, the population of the conformer with an axial isobornyl group is expected to be extremely low, making the detection of its signals and the study of the full ring-flip dynamic challenging. It is more likely that VT-NMR would be used to study the equilibrium between the two chair forms of the cis isomer, where the energy difference is smaller.

Spectroscopic Signatures of Conformational Preferences (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy can also provide valuable, albeit indirect, information about the conformational preferences of cyclohexanones. qiboch.com The stretching frequency of the carbonyl (C=O) group is sensitive to its local environment. msu.edubartleby.com

For α-substituted cyclohexanones, the position of the C=O stretching band can be influenced by the orientation of the α-substituent. It has been observed that an axial α-substituent can cause a slight increase in the C=O stretching frequency compared to an equatorial one. This effect is attributed to a combination of steric and electronic factors, including the interaction of the C-substituent bond dipole with the C=O bond dipole.

In the case of this compound, a careful analysis of the C=O stretching frequency in the IR spectrum could provide clues about the preferred orientation of the α-methyl group. For instance, in the more stable conformer of the cis isomer, where the methyl group is axial, one might expect a slightly higher C=O stretching frequency compared to the trans isomer, where the methyl group is equatorial. A typical C=O stretch for a saturated six-membered ring ketone is around 1715 cm⁻¹. bartleby.com

Computational Approaches to Conformational Landscape Exploration

The steric and electronic properties of the this compound molecule present a complex conformational challenge. Due to the presence of multiple stereocenters and bulky substituents, a variety of conformational isomers with differing energies exist. Computational chemistry provides a powerful toolkit to explore this intricate potential energy surface, offering insights into the relative stabilities of different conformers and the barriers to their interconversion. These theoretical approaches are essential for understanding the molecule's three-dimensional structure, which in turn influences its reactivity and physical properties.

The primary computational methods employed for such analyses are molecular mechanics (MM) and quantum mechanics (QM), often used in a complementary fashion. A typical workflow involves an initial broad conformational search using less computationally expensive MM methods, followed by higher-level QM calculations to refine the energies and geometries of the most stable conformers identified.

Molecular Mechanics (MM) in Conformational Searching:

Molecular mechanics represents a classical-mechanical model of molecules, where atoms are treated as balls and bonds as springs. The energy of a given conformation is calculated using a force field, which is a set of parameters that define the energy cost associated with bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions).

For a molecule like this compound, a systematic or stochastic conformational search would be initiated. This involves rotating the rotatable bonds—primarily the C-C bond connecting the isobornyl group to the cyclohexanone ring and the bond to the methyl group—to generate a large number of possible conformations. Each of these conformations is then subjected to energy minimization using a suitable force field (e.g., MMFF94, AMBER). This process identifies numerous local energy minima on the conformational landscape.

The large and rigid isobornyl group, along with the methyl group, significantly influences the conformational preferences of the cyclohexanone ring. The bulky isobornyl group has a strong preference for an equatorial position to minimize steric clashes, particularly 1,3-diaxial interactions. libretexts.org Similarly, the 2-methyl group also prefers an equatorial orientation. However, the relative stereochemistry of the substituents (cis or trans) dictates whether both groups can simultaneously occupy equatorial positions. The chair conformation of the cyclohexanone ring is generally the most stable. libretexts.org

Quantum Mechanics (QM) for Refined Energy Calculations:

Following the initial MM search, the low-energy conformers are typically subjected to more accurate, albeit computationally intensive, quantum mechanical calculations. Density Functional Theory (DFT) is a widely used QM method for this purpose, as it provides a good balance between accuracy and computational cost.

In a DFT study, the electron density of the molecule is used to calculate its energy. A variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) can be employed, with the choice depending on the desired accuracy and the computational resources available. These calculations provide more reliable relative energies of the different conformers, taking into account electronic effects that are not fully captured by MM force fields. For instance, studies on other alkyl-substituted cyclohexanones have shown that attractive forces, such as CH/π interactions between an axial alkyl group and the carbonyl group, can sometimes stabilize conformations that would otherwise be considered sterically disfavored. researchgate.net

Illustrative Research Findings:

A computational study would likely investigate the various diastereomers of this compound. For each diastereomer, the chair conformations of the cyclohexanone ring would be of primary interest. The key would be to determine the relative energies of the conformers where the isobornyl and methyl groups are in axial versus equatorial positions.

For a hypothetical trans-diastereomer where both the 4-isobornyl and 2-methyl groups can occupy equatorial positions in one chair conformation, this would be overwhelmingly the most stable conformer. The alternative chair flip would place both bulky groups in highly unfavorable axial positions, leading to significant steric strain.

For a hypothetical cis-diastereomer, one group would be axial and the other equatorial. The chair flip would interchange their positions. In this case, the conformer with the larger isobornyl group in the equatorial position and the smaller methyl group in the axial position would be predicted to be more stable. The energy difference between these two chair conformers could be calculated to determine their equilibrium populations.

Illustrative Data Table from a Hypothetical DFT Study:

The following table illustrates the type of data that would be generated from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory) on two hypothetical chair conformers of a cis-4-isobornyl-2-methylcyclohexan-1-one diastereomer. Please note that this data is for illustrative purposes only and does not represent actual experimental or calculated values for this specific molecule.

Conformer4-Isobornyl Position2-Methyl PositionRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
A EquatorialAxial0.0096.7
B AxialEquatorial2.503.3

In this illustrative example, Conformer A, with the bulkier isobornyl group in the equatorial position, is significantly lower in energy and would therefore be the dominant conformer at room temperature. The energy difference of 2.50 kcal/mol is substantial, indicating a strong conformational preference. Such computational data is invaluable for predicting the likely shape and reactivity of the molecule.

Reactivity Profiles and Mechanistic Insights

Reaction Pathways of the Ketone Functionality

The ketone group is a primary site of reactivity in 4-Isobornyl-2-methylcyclohexan-1-one, undergoing nucleophilic additions to the carbonyl carbon and reactions at the α-carbons via enolate intermediates.

Nucleophilic addition to the carbonyl group of this compound, particularly reduction by hydride reagents, is expected to proceed with a degree of stereoselectivity due to the sterically demanding nature of the isobornyl substituent and the presence of a methyl group at the C-2 position. The approach of a nucleophile to the carbonyl carbon can occur from either the axial or equatorial face of the cyclohexanone (B45756) ring, leading to the formation of diastereomeric alcohols.

The stereochemical outcome is governed by a combination of steric and electronic effects, often rationalized by established models such as the Felkin-Anh and Cram-Chelate models. lscollege.ac.inchemistry-online.comresearchgate.net In the case of 4-substituted cyclohexanones, the bulky substituent at C-4, here the isobornyl group, will preferentially occupy an equatorial position to minimize steric strain. This conformational preference significantly influences the trajectory of the incoming nucleophile.

For non-chelating reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the attack is generally governed by steric hindrance. researchgate.net Attack from the axial face is sterically hindered by the axial hydrogens at the C-3 and C-5 positions. Conversely, equatorial attack is less hindered. However, the presence of the 2-methyl group introduces additional steric bias.

In the reduction of 2-methylcyclohexanone (B44802), a mixture of cis- and trans-2-methylcyclohexanol (B1360119) is formed. With aluminum hydride, for instance, the thermodynamically more stable trans-isomer is favored. nih.gov For 4-tert-butylcyclohexanone, reduction with sodium borohydride yields predominantly the trans-alcohol, resulting from axial attack of the hydride. masterorganicchemistry.comrsc.org Given the significant bulk of the isobornyl group, it is anticipated that it will exert a strong directing effect, favoring nucleophilic attack from the less hindered face to yield the thermodynamically more stable alcohol as the major product. The use of bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), would be expected to further enhance the stereoselectivity, favoring attack from the equatorial direction to avoid steric clashes with the cyclohexyl ring and its substituents. rsc.org

Table 1: Predicted Stereochemical Outcome of Nucleophilic Addition to this compound

Reagent Predicted Major Attack Vector Predicted Major Product Rationale
NaBH₄ Axial trans-4-Isobornyl-2-methylcyclohexan-1-ol Less steric hindrance from axial hydrogens compared to the isobornyl group.
L-Selectride Equatorial cis-4-Isobornyl-2-methylcyclohexan-1-ol The bulky reagent avoids steric interaction with the axial hydrogens.

The presence of α-hydrogens at the C-2 and C-6 positions allows this compound to form two different enolates under basic or acidic conditions. libretexts.orgopenstax.org The regioselectivity of enolate formation is dependent on the reaction conditions.

Kinetic Enolate: Deprotonation at the less substituted C-6 position using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) would yield the kinetic enolate. youtube.com

Thermodynamic Enolate: Under thermodynamic control (e.g., using a weaker base like sodium ethoxide at room temperature), the more substituted and more stable enolate at the C-2 position is favored. youtube.com

The bulky isobornyl group at the C-4 position is not expected to significantly alter the principles of kinetic versus thermodynamic enolate formation, although it may influence the rate of equilibration.

These enolates can subsequently participate in classic carbon-carbon bond-forming reactions:

Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack the carbonyl group of an aldehyde or another ketone. nih.govwikipedia.orgthieme.de A mixed aldol condensation with a non-enolizable aldehyde like benzaldehyde (B42025) would likely proceed in good yield, with the enolate of this compound adding to the benzaldehyde carbonyl. thieme.de An intramolecular aldol condensation could also be envisioned if a suitable carbonyl-containing side chain were present on the isobornyl moiety. thieme.de

Claisen-Type Condensation: The enolate can react with an ester in a Claisen-type condensation. For instance, reaction with an ester like ethyl formate (B1220265) in the presence of a base would introduce a formyl group at the α-position.

The mechanism for a base-catalyzed aldol addition involves the formation of the enolate, followed by nucleophilic attack on the electrophilic carbonyl carbon of the reaction partner, and subsequent protonation of the resulting alkoxide. Subsequent heating can lead to dehydration to form an α,β-unsaturated ketone. nih.gov

Transformations Involving the Isobornyl Moiety

The isobornyl group, a bicyclic monoterpene derivative, has its own characteristic reactivity, which can be accessed under appropriate conditions.

The bornane skeleton is a rigid bicyclic system. The bridgehead carbons are tertiary and generally unreactive towards substitution reactions due to the strain that would be introduced in a planar carbocation intermediate (Bredt's rule). youtube.com However, reactions at the peripheral positions are possible. The isobornyl group itself can be considered a substituent on the cyclohexanone ring, and its own functionalization is a potential synthetic route. For instance, free-radical halogenation could potentially introduce functionality onto the isobornyl scaffold, though selectivity might be an issue. The exceptional reactivity of bridgehead amines in related bicyclic systems suggests that if the isobornyl moiety were appropriately functionalized, it could exhibit interesting reactivity.

The bornane skeleton is famously prone to carbocation-mediated rearrangements, most notably the Wagner-Meerwein rearrangement. lscollege.ac.inchemistry-online.com These rearrangements are typically initiated by the formation of a carbocation, often under acidic conditions. nih.gov For example, the acid-catalyzed dehydration of isoborneol (B83184) to camphene (B42988) is a classic example of a Wagner-Meerwein rearrangement. nih.gov

In the context of this compound, protonation of the ketone's carbonyl group followed by elimination of water (if the corresponding alcohol is used as a precursor) or other acid-catalyzed processes could potentially trigger a rearrangement within the isobornyl moiety. The formation of a carbocation at the point of attachment to the cyclohexanone ring could initiate a 1,2-shift of an alkyl or hydride group within the bornane framework. This could lead to a skeletal reorganization of the isobornyl group, resulting in the formation of isomeric products with different bicyclic structures, such as a camphane (B1194851) or fenchane (B1212791) skeleton. The driving force for such rearrangements is the formation of a more stable carbocation.

Intermolecular and Intramolecular Reaction Mechanisms

The bifunctional nature of this compound allows for a variety of inter- and intramolecular reactions.

Intermolecular Reactions: As discussed, the ketone can undergo intermolecular aldol and Claisen-type reactions. nih.govthieme.de Furthermore, if a suitable diene were present on the isobornyl group, an intermolecular Diels-Alder reaction could be possible with the cyclohexenone ring acting as a dienophile, especially if an α,β-unsaturated derivative is formed first.

Intramolecular Reactions: If a suitable functional group is present on the isobornyl moiety, intramolecular reactions with the cyclohexanone ring are plausible. For example, if a side chain on the isobornyl group contained an ester, an intramolecular Dieckmann condensation could lead to the formation of a new ring system fused to the cyclohexanone. An intramolecular aldol reaction is also a possibility if a second carbonyl group is present in a suitable position on the isobornyl substituent, leading to the formation of a 5- or 6-membered ring, which are generally favored. thieme.de The mechanism for such a reaction would involve the formation of an enolate from the cyclohexanone, which would then attack the second carbonyl group within the same molecule.

Reactivity and Mechanistic Analysis of this compound

This article delves into specific aspects of the chemical behavior of this compound, focusing on its reactivity and the underlying mechanisms of its transformations. The following sections address key areas of chemical kinetics, solvent influence, and catalytic development related to this compound.

A comprehensive understanding of a chemical compound's reactivity is fundamental to its application in synthesis and materials science. This includes the study of reaction rates, the influence of the reaction environment, and the development of catalysts to control its transformations.

A thorough review of scientific literature and chemical databases reveals a notable absence of specific studies on the reaction kinetics of this compound. Consequently, there is no published data available concerning the order of reaction, rate constants, or the identification of rate-determining steps for any of its specific chemical transformations. The investigation of these kinetic parameters would be essential to understanding the mechanisms of reactions involving this ketone and to optimizing reaction conditions for desired outcomes.

Catalysis plays a crucial role in modern chemistry by enabling new reaction pathways and improving the efficiency and selectivity of existing ones. In the context of this compound, there is no available research in the public domain that details the development of specific catalysts for its transformation. This includes, but is not limited to, catalysts for hydrogenation, oxidation, carbon-carbon bond formation, or other functional group interconversions. The development of selective catalysts for this substrate would be a significant contribution to the field, potentially unlocking new synthetic routes to valuable derivatives.

Advanced Spectroscopic Characterization Beyond Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-Isobornyl-2-methylcyclohexan-1-one, providing insights into its complex stereochemistry and conformational preferences.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for mapping out the covalent framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. chemicalbook.com For this compound, COSY spectra would be expected to show correlations between the methyl protons at the C-2 position and the methine proton at C-2. Additionally, a complex network of correlations would be observed among the methylene (B1212753) and methine protons of the cyclohexanone (B45756) ring and the isobornyl moiety, allowing for the tracing of the carbon backbone. acdlabs.comnmrdb.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms, providing a powerful method for assigning carbon resonances based on their attached, and often more easily assigned, protons. chemicalbook.com Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, linking the ¹H and ¹³C chemical shifts. Quaternary carbons, such as the carbonyl carbon (C-1) and the C-1' and C-7' of the isobornyl group, would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. chemicalbook.com HMBC is particularly valuable for identifying quaternary carbons. For instance, the protons of the methyl group at C-2 would show correlations to the carbonyl carbon (C-1) and C-3 of the cyclohexanone ring. Similarly, the methyl protons on the isobornyl group would exhibit correlations to C-1', C-7', and C-6', confirming the structure of the bicyclic system. acdlabs.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, irrespective of whether they are connected through bonds. This is crucial for determining the relative stereochemistry and conformational preferences. For example, NOE cross-peaks between protons on the isobornyl group and protons on the cyclohexanone ring would establish the orientation of the bulky substituent. The relative orientation of the methyl group at C-2 (axial vs. equatorial) could also be investigated through specific NOE contacts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results. Predictions are based on computational models and data from analogs such as 2-methylcyclohexanone (B44802) and camphor (B46023) derivatives. chemicalbook.comguidechem.comhmdb.cauq.edu.au)

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Expected 2D Correlations
C-1 (C=O)212.5-HMBC to H-2, H-6, H-5
C-245.82.4 - 2.6COSY to H-3, H-6; HSQC to C-2; NOESY to H-3, H-6, isobornyl H's
C-335.11.8 - 2.1COSY to H-2, H-4; HSQC to C-3
C-448.01.9 - 2.2COSY to H-3, H-5, H-1'; HSQC to C-4
C-528.51.6 - 1.9COSY to H-4, H-6; HSQC to C-5
C-641.52.2 - 2.4COSY to H-5, H-2; HSQC to C-6
C-1' (Isobornyl)47.21.7 - 2.0COSY to H-2', H-6'; HMBC to methyls
C-2' (Isobornyl)45.01.5 - 1.8COSY to H-1', H-3'; HSQC to C-2'
............
C-2 Methyl15.21.0 - 1.1HSQC to C-2 Me; HMBC to C-1, C-2, C-3
C-7' Methyls20.5, 19.80.8 - 1.0HSQC to C-7' Me's; HMBC to C-1', C-7'
C-10' Methyl12.10.85HSQC to C-10' Me; HMBC to C-1', C-2', C-6'

Solid-State NMR for Crystalline Forms

Should this compound exist as a crystalline solid, solid-state NMR (ssNMR) spectroscopy would offer invaluable insights into its structure and dynamics in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which are dependent on the orientation of the molecule with respect to the external magnetic field. nmrdb.org

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are routinely used to obtain high-resolution spectra of solids, which can reveal information about:

Polymorphism: Different crystalline forms of the same compound will generally produce distinct ssNMR spectra, making it a powerful tool for identifying and characterizing polymorphs.

Conformational Locking: The conformation of the cyclohexanone ring and the orientation of the isobornyl substituent in the solid state can be determined. This provides a static picture that can be compared to the dynamic equilibrium observed in solution.

Intermolecular Packing: Through-space dipolar coupling measurements in ssNMR can provide information on intermolecular contacts and the packing arrangement within the crystal lattice.

No specific ssNMR data for this compound are currently available in the literature.

Vibrational Spectroscopy (IR, Raman) for Conformational and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and the molecule's conformation. youtube.com

For this compound, the most characteristic vibration is the carbonyl (C=O) stretch, which is expected to appear as a strong band in the IR spectrum and a weaker band in the Raman spectrum. The exact frequency of this band is sensitive to the conformation of the cyclohexanone ring and the local electronic environment. For substituted cyclohexanones, this band typically appears in the range of 1710-1730 cm⁻¹. chegg.com

Table 2: Predicted and Analog-Based Vibrational Frequencies (cm⁻¹) for this compound (Based on data from 2-methylcyclohexanone and 4-tert-butylcyclohexanone. guidechem.comchegg.comchemicalbook.comchemicalbook.com)

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretching (sp³)2850 - 3000Medium to StrongStrong
C=O Stretching1710 - 1730StrongWeak to Medium
CH₂ Scissoring1450 - 1470MediumMedium
CH₃ Asymmetric Bending~1465MediumMedium
CH₃ Symmetric Bending~1375MediumMedium
C-C Stretching (Ring)800 - 1200Medium to WeakStrong

Chiroptical Spectroscopy for Stereochemical Studies

As this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute stereochemistry and studying its electronic transitions.

Detailed Circular Dichroism (CD) Analysis of Electronic Transitions

Circular dichroism measures the differential absorption of left and right circularly polarized light. For a chiral ketone, the most studied electronic transition is the n→π* transition of the carbonyl group, which is formally forbidden but becomes weakly allowed and gives rise to a CD signal (a Cotton effect) in the 280-320 nm region. oup.com

Table 3: Predicted Chiroptical Data for this compound (Based on the Octant Rule and data from camphor and substituted cyclohexanones. oup.comroyalsocietypublishing.org)

Spectroscopic TechniqueParameterExpected Observation
Circular Dichroism (CD)λ_max (n→π*)~290 - 310 nm
Cotton Effect SignDependent on the absolute configuration of C-2 and C-4
Optical Rotatory Dispersion (ORD)Curve TypeA sigmoidal curve centered around the CD λ_max
Specific Rotation [α]_DExpected to be significant due to multiple chiral centers

Optical Rotatory Dispersion (ORD) Measurements

Optical rotatory dispersion measures the change in the angle of optical rotation as a function of the wavelength of light. royalsocietypublishing.org The ORD curve of a chiral ketone is dominated by the Cotton effect associated with the n→π* transition. An ORD curve will show a characteristic sigmoidal shape (a "plain" curve far from the absorption, and an "anomalous" curve with a peak and a trough near the absorption maximum). acs.orgrsc.orgacs.org

The relationship between CD and ORD is described by the Kronig-Kramers transforms. A positive Cotton effect in the CD spectrum corresponds to an ORD curve where the peak is at a longer wavelength than the trough. A negative Cotton effect shows the opposite pattern. Measuring the ORD curve provides complementary information to the CD spectrum and can be used to determine the absolute configuration by comparing the observed Cotton effect to empirical rules like the Octant Rule. The significant chirality of the isobornyl moiety, inherited from camphor, is expected to dominate the ORD spectrum. doubtnut.com

: Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that provides critical information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of a complex molecule like this compound, electron ionization mass spectrometry (EI-MS) is particularly valuable. The high-energy electrons used in EI-MS not only ionize the molecule to produce a molecular ion (M+•) but also induce extensive fragmentation. The resulting mass spectrum is a unique fingerprint, characterized by a series of fragment ions. Elucidating the pathways that lead to these fragments is essential for confirming the compound's structure and understanding its chemical behavior under energetic conditions.

The fragmentation process is governed by the relative stability of the resulting carbocations and neutral radicals. wikipedia.org For this compound (Molecular Weight: 248.4 g/mol ), the initial ionization event would produce a molecular ion peak at m/z 248. Subsequent fragmentation would likely proceed through several competing pathways, driven by the energetically favorable cleavage of specific bonds.

Key predicted fragmentation pathways include:

Alpha-Cleavage: This is a characteristic fragmentation mechanism for ketones, involving the breaking of a bond adjacent to the carbonyl group. wikipedia.orgjove.com Cleavage of the bond between the carbonyl carbon (C-1) and the methyl-substituted carbon (C-2) would result in the loss of a methyl radical (•CH₃), leading to a stable acylium ion at m/z 233 .

Cleavage of the Isobornyl-Cyclohexanone Bond: The bond connecting the two main structural components is a likely point of cleavage. Heterolytic cleavage could generate a stable isobornyl cation at m/z 137 (C₁₀H₁₇⁺), which would be a prominent peak. Conversely, the loss of a neutral isobornyl radical would leave an ion corresponding to methylcyclohexenone at m/z 111 .

Fragmentation of the Cyclohexanone Ring: Saturated cyclic ketones can undergo complex ring-opening fragmentations following an initial alpha-cleavage. whitman.edu This can lead to the formation of a characteristic ion for substituted cyclohexanones at m/z 55 through the loss of the side chains and other ring fragments.

Fragmentation within the Isobornyl Moiety: The isobornyl group itself can undergo characteristic fragmentations, often involving rearrangements common to bicyclic monoterpenes. This can lead to a cascade of fragment ions, further complicating the spectrum but also providing structural confirmation.

The following interactive table summarizes the most probable and significant fragment ions expected in the electron ionization mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion / StructureProbable Fragmentation Pathway
248[C₁₇H₂₈O]⁺•Molecular Ion (M⁺•)
233[C₁₆H₂₅O]⁺α-Cleavage: Loss of a methyl radical (•CH₃) from C-2.
137[C₁₀H₁₇]⁺Cleavage of the C-C bond between the two ring systems, forming the stable isobornyl cation.
111[C₇H₁₁O]⁺Cleavage of the C-C bond with loss of the neutral isobornyl radical (C₁₀H₁₇•).
95[C₇H₁₁]⁺A common fragment in the mass spectra of terpenes, often arising from rearrangements and cleavage of the isobornyl or cyclohexyl systems.
55[C₄H₇]⁺ or [C₃H₃O]⁺A characteristic fragment for cyclic ketones, resulting from extensive fragmentation of the cyclohexanone ring. whitman.edu

Isotopic Labeling Studies

While the analysis of fragmentation patterns provides strong evidence for a proposed structure, unambiguous confirmation of these pathways requires more advanced techniques. Isotopic labeling is a powerful method used to trace the journey of specific atoms through the fragmentation cascade. nih.govnist.gov This involves synthesizing the target molecule with one or more of its atoms replaced by a heavier, stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

The general methodology is as follows:

Synthesis: A custom synthesis of this compound would be performed where, for example, the methyl group on the cyclohexanone ring is a ¹³CH₃ group, or the hydrogens at a specific position are replaced with deuterium.

Mass Analysis: The isotopically labeled compound is then analyzed by mass spectrometry under the same conditions as the unlabeled (native) compound.

Spectral Comparison: The mass spectrum of the labeled compound is compared to that of the unlabeled one. Any fragment ion that retains the isotopic label will appear at a higher m/z value.

For instance, if the fragment at m/z 233 truly arises from the loss of the C-2 methyl group, then in the spectrum of a [2-¹³CH₃]-labeled analog, this peak would shift to m/z 234 (loss of an unlabeled methyl from the isobornyl group) or remain at m/z 233 if the labeled methyl group is lost. If the peak at m/z 233 shifts entirely to m/z 248 - 15 = 233, it confirms the loss of a methyl group from another position. This precise tracking of mass shifts allows researchers to definitively map the bonds that are broken and the atoms that are rearranged.

Although no specific isotopic labeling studies have been published for this compound, this technique remains the gold standard for validating the complex fragmentation mechanisms proposed for terpenes and other natural products. nih.govnist.gov Such studies are crucial for building reliable mass spectral libraries and for the fundamental understanding of ion chemistry.

Theoretical and Computational Chemistry of 4 Isobornyl 2 Methylcyclohexan 1 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the electronic properties, stability, and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure (geometry optimization) and relative energies of different isomers and conformers of a molecule. For 4-Isobornyl-2-methylcyclohexan-1-one, this would involve determining the preferred chair conformations of the cyclohexanone (B45756) ring and the relative orientations of the isobornyl and methyl substituents.

Despite the power of DFT to provide these insights, no specific studies applying this method to this compound have been found. Therefore, data tables containing optimized geometric parameters (bond lengths, angles) and the relative energies of its various stereoisomers are not available in the current literature.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for electronic energies and properties compared to DFT, albeit at a greater computational cost.

A search for high-accuracy ab initio calculations on this compound yielded no specific results. Such studies would be valuable for benchmarking the results from more cost-effective DFT methods, but this information has not been published.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques essential for exploring the conformational landscape of flexible molecules. nih.govnih.gov An MM force field would be used to calculate the potential energy of different arrangements of atoms, while an MD simulation would model the atomic motions over time, providing insight into how the molecule flexes, and which shapes are most stable and accessible at a given temperature. nih.govfrontiersin.orgmdpi.com For this compound, this would reveal the dynamics of the cyclohexanone ring and the rotational freedom of the bulky isobornyl group.

Specific MM or MD studies on this compound are not present in the available literature. Consequently, there are no data tables of conformational populations or dynamic properties to report.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods can predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental results.

NMR Chemical Shifts: Calculating NMR shifts using methods like GIAO (Gauge-Including Atomic Orbitals) within a DFT framework can help assign signals in experimental spectra to specific atoms in the molecule. youtube.comyoutube.comnih.gov

Circular Dichroism (CD) Spectra: For chiral molecules like this compound, time-dependent DFT (TD-DFT) can predict the CD spectrum, which characterizes how the molecule absorbs left- and right-circularly polarized light, helping to determine its absolute configuration. nih.govnih.gov

No computational studies predicting the NMR or CD spectra for this compound could be located. Such predictive data would be critical for confirming the stereochemistry of synthetic products.

Transition State Modeling and Reaction Mechanism Prediction

Computational chemistry is a powerful tool for investigating how chemical reactions occur. By modeling the transition states—the highest energy point along a reaction pathway—researchers can understand reaction mechanisms, predict reaction rates, and explain stereochemical outcomes. For this compound, this could involve modeling its synthesis, such as the Michael addition of an isobornyl group to 2-methylcyclohexenone, or its subsequent reactions.

There are no published computational studies on the reaction mechanisms or transition state modeling involving this compound.

Solvation Models and Their Impact on Computed Properties

The properties of a molecule can be significantly influenced by the solvent it is dissolved in. Solvation models, both implicit (treating the solvent as a continuum) and explicit (including individual solvent molecules in the calculation), are used to account for these effects in computational studies. modgraph.co.uk Analyzing how the conformational preferences or reaction energetics of this compound change in different solvents would be crucial for comparing theoretical predictions with experimental data.

As no primary computational studies on this compound were found, there is likewise no research on the application of solvation models to understand its behavior in solution.

Role As a Synthetic Intermediate and Precursor in Academic Synthesis

Hypothetical Utilization in the Synthesis of Complex Organic Molecules

The unique three-dimensional architecture of 4-Isobornyl-2-methylcyclohexan-1-one would make it a compelling, albeit challenging, starting material for the synthesis of intricate molecular targets.

Potential as a Building Block in Natural Product Synthesis

The isobornyl group is a common feature in various natural products, particularly terpenes. Theoretically, this compound could serve as a chiral pool starting material. The inherent chirality of the isobornyl and the 2-methylcyclohexanone (B44802) units could be exploited to control stereochemistry in the synthesis of complex natural products. For instance, subsequent ring-closing or ring-expansion strategies could lead to novel polycyclic terpenoid-like structures.

A Theoretical Precursor to Structurally Related Polycyclic Systems

The cyclohexanone (B45756) ring is a versatile scaffold for constructing polycyclic systems. mdpi.comrsc.orgnih.govrsc.org Intramolecular reactions, such as aldol (B89426) condensations or radical cyclizations, could be envisioned to forge new rings onto the existing framework, leading to complex and sterically congested polycycles. The isobornyl group would likely exert significant steric influence on these transformations, potentially directing the stereochemical outcome of the reactions.

Postulated Derivatization to Probe Structure-Reactivity Relationships

The reactivity of the ketone and the alpha-protons in the 2-methylcyclohexanone ring would be the primary sites for derivatization.

Potential Derivatization Reaction Reagents Expected Outcome Research Application
Enolate Formation and AlkylationLDA, Alkyl HalideIntroduction of an alkyl group at the C2 or C6 positionProbing the steric hindrance of the isobornyl group on enolate accessibility.
Wittig ReactionPhosphonium YlideConversion of the ketone to an alkeneStudying the influence of the bulky substituent on the stereoselectivity of olefination.
Reduction of KetoneNaBH4, LiAlH4Formation of the corresponding cyclohexanolInvestigating the diastereoselectivity of hydride attack due to the chiral centers.
Baeyer-Villiger Oxidationm-CPBAFormation of a lactoneAssessing the migratory aptitude of the adjacent carbons in the presence of the isobornyl group.

Speculative Potential in the Development of Novel Chiral Scaffolds

The inherent chirality and rigidity of the isobornyl group make it a valuable component in the design of chiral auxiliaries and ligands for asymmetric catalysis. By analogy with other isobornyl-containing compounds, this compound could theoretically be transformed into novel chiral ligands. For example, conversion of the ketone to an amine, followed by further functionalization, could yield chiral diamines or amino alcohols, which are privileged structures in catalysis. The steric bulk of the isobornyl group would be expected to create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivities in catalyzed reactions.

Future Research Directions and Unexplored Avenues

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of 4-Isobornyl-2-methylcyclohexan-1-one traditionally relies on established organic reactions. However, the future of its synthesis lies in the exploration of novel reaction pathways and the development of more efficient and selective catalytic systems.

Current research in related fields provides a roadmap for these explorations. For instance, the development of novel catalysts for the oxidation and hydrogenation of cyclohexanone (B45756) derivatives is a vibrant area of investigation. Metal-based catalysts, including those based on manganese and cobalt, have shown promise in the oxidation of cyclohexanone to valuable industrial products. mdpi.com Similarly, palladium on carbon is a well-known catalyst for the reduction of substituted cyclohexenones. researchgate.net

Future efforts could focus on applying and adapting these catalytic systems to the specific steric and electronic demands of the this compound scaffold. The use of biocatalysis, employing enzymes to catalyze specific reactions, also presents a highly selective and efficient approach to terpene synthesis, a class of compounds to which this molecule is related. numberanalytics.com The development of chiral auxiliaries, such as those derived from camphor (B46023), could be instrumental in controlling the stereochemistry of the final product, which is crucial for its olfactory properties. numberanalytics.com

Table 1: Potential Catalytic Systems for Future Synthesis

Catalytic SystemPotential Application in SynthesisReference
Manganese(II) and Cobalt(II) ComplexesOxidation of cyclohexanone precursors mdpi.com
Palladium on CarbonReduction of unsaturated intermediates researchgate.net
Ene-reductases (ERs) and Alcohol Dehydrogenases (ADHs)Stereoselective reduction of carbonyl groups rsc.org
Lewis Acids (e.g., AlCl₃, BF₃)Catalysis of cyclization reactions numberanalytics.com
Dichloro(p-cymene) ruthenium (II) dimerOxidation of alcohol precursors to the ketone researchgate.net

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, thereby guiding experimental work and saving valuable resources. For this compound, advanced computational studies can provide deep insights into its conformational landscape, diastereomeric forms, and reactivity.

Predictive modeling can be employed to understand the structure-activity relationships that govern its sandalwood odor. By calculating various molecular descriptors for different isomers and related compounds, it may be possible to build quantitative structure-activity relationship (QSAR) models that correlate specific structural features with olfactory perception.

Furthermore, computational methods can be used to explore potential reaction pathways and predict their feasibility and stereochemical outcomes. This can aid in the design of more efficient synthetic routes and the identification of novel catalysts. The use of computational chemistry is becoming increasingly important in terpene synthesis for predicting reaction outcomes and designing new synthetic strategies. numberanalytics.com

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of sandalwood fragrance compounds, including this compound, is an area ripe for the application of these principles.

A key focus of green chemistry is the use of renewable feedstocks. Research into the biocatalytic synthesis of sandalwood fragrances from abundant natural sources like α-pinene is a promising avenue. rsc.org This approach not only reduces reliance on petrochemical starting materials but can also lead to more stereoselective syntheses, minimizing the production of non-odorous isomers. rsc.org

The use of environmentally benign solvents and reagents is another cornerstone of green chemistry. The investigation of solvent-free reaction conditions or the use of greener solvents in the synthesis of related compounds has shown potential. Furthermore, the development of catalytic processes that can operate under milder conditions and with higher atom economy will be crucial. The use of biocatalysis with enzymes like ene-reductases and alcohol dehydrogenases exemplifies a green approach to the reduction steps in the synthesis of sandalwood fragrances. rsc.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. The integration of flow chemistry with automated synthesis platforms has the potential to revolutionize the production of fine chemicals like this compound.

For terpene synthesis, flow chemistry provides a means for more efficient and scalable production. numberanalytics.comresearchgate.net Continuous flow reactors can be used for various transformations, including Diels-Alder reactions, which are common in the synthesis of cyclic terpenes. researchgate.net Recent studies have demonstrated the successful use of metal plate reactors in the continuous flow synthesis of terpenes, achieving high yields and reducing by-product formation. researchgate.netresearchgate.net

Automated synthesis systems can be coupled with in-line analytical techniques for real-time reaction monitoring and optimization. This allows for rapid screening of reaction conditions and catalysts, accelerating the development of new and improved synthetic routes. Furthermore, in-line purification techniques, such as flash chromatography, can be integrated into flow systems to enable a continuous synthesis and purification process. youtube.com

Table 2: Advantages of Flow Chemistry for Synthesis

AdvantageDescriptionReference
Enhanced SafetySmaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. researchgate.net
Improved Heat and Mass TransferHigh surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing. researchgate.net
ScalabilityProduction can be easily scaled up by running the system for longer periods or by using parallel reactors. researchgate.net
ReproducibilityAutomated control over reaction parameters leads to more consistent product quality. researchgate.net
Integration of In-line Analysis and PurificationAllows for real-time optimization and a more streamlined workflow. youtube.com

Investigation of Solid-State Properties and Crystal Engineering

While this compound is primarily utilized in its liquid form as a fragrance ingredient, the study of its solid-state properties and the application of crystal engineering principles could unveil new possibilities. Understanding the crystalline structure of this compound and its derivatives can provide valuable information about intermolecular interactions and packing arrangements.

X-ray diffraction studies on related substituted cyclohexanones and bicyclo[3.3.1]nonanones have revealed details about their molecular conformations and hydrogen bonding networks. researchgate.netnih.gov For instance, the cyclohexyl rings in some bis-substituted benzylidene cyclohexanones adopt a sofa conformation. researchgate.net In other complex systems, the cyclohexanone ring can adopt an envelope conformation. iucr.org

By systematically studying the crystallization behavior of this compound and its isomers, it may be possible to control the formation of specific polymorphs with different physical properties. Crystal engineering could also be employed to design co-crystals with other molecules, potentially leading to materials with enhanced stability, altered volatility, or even novel sensory profiles. The analysis of crystal structures provides insights into non-covalent interactions that can be crucial for understanding molecular recognition and binding, which are fundamental to olfaction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.